Therapeutic Index Advantage of 1-Butylcarbamoyl-5-fluorouracil over 5-FU and FT-207 in L-1210 Leukemia
In a direct comparison using the L-1210 lymphoid leukemia mouse model, 1-butylcarbamoyl-5-fluorouracil demonstrated a Therapeutic Index (TI) of 2.9, which is superior to the clinical standards 5-fluorouracil (TI=1.9) and tegafur/FT-207 (TI=1.0). This indicates a wider safety margin between its optimal antitumor dose and its minimum effective dose [1].
| Evidence Dimension | Therapeutic Index (Optimal Dose/ILS30) |
|---|---|
| Target Compound Data | TI = 2.9 (Optimal Dose = 100 mg/kg/day; ILS30 = 35 mg/kg/day) |
| Comparator Or Baseline | 5-FU: TI = 1.9 (Optimal Dose = 50 mg/kg/day; ILS30 = 27 mg/kg/day); FT-207: TI = 1.0 (Optimal Dose = 100 mg/kg/day; ILS30 = 100 mg/kg/day) |
| Quantified Difference | TI is 1.5-fold higher than 5-FU and 2.9-fold higher than FT-207 |
| Conditions | L-1210 lymphoid leukemia system in mice; oral administration |
Why This Matters
A higher therapeutic index is a critical procurement specification for researchers prioritizing compounds with a better safety margin for in vivo efficacy studies.
- [1] US4071519A patent. Table II: Therapeutic Evaluation of 5-fluorouracil and Selected Derivatives in L-1210 Lymphoid Leukemia System. View Source
